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Compound of Interest

Compound Name:
4-Benzyloxy-3,3-dimethylbut-1-

yne

Cat. No.: B1526602 Get Quote

An In-depth Technical Guide to 4-Benzyloxy-3,3-dimethylbut-1-yne for Advanced Chemical

Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals interested in the properties and synthetic potential of 4-Benzyloxy-
3,3-dimethylbut-1-yne. We will move beyond a simple recitation of data to explore the

causality behind its reactivity, providing field-proven insights into its application as a versatile

chemical building block. The protocols and analyses herein are designed to be self-validating,

grounded in established chemical principles.

Section 1: Core Physicochemical and Safety Profile
4-Benzyloxy-3,3-dimethylbut-1-yne is a bifunctional organic compound featuring a terminal

alkyne and a benzyl-protected primary alcohol.[1] The presence of a quaternary carbon center

adjacent to the oxygen atom provides significant steric hindrance, influencing the molecule's

reactivity and conformational properties.

1.1: Physicochemical Properties
The key physical and chemical identifiers for 4-Benzyloxy-3,3-dimethylbut-1-yne are

summarized below. This data is critical for reaction planning, purification, and analytical

characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1526602?utm_src=pdf-interest
https://www.benchchem.com/product/b1526602?utm_src=pdf-body
https://www.benchchem.com/product/b1526602?utm_src=pdf-body
https://www.benchchem.com/product/b1526602?utm_src=pdf-body
https://www.benchchem.com/product/b1526602?utm_src=pdf-body
https://georganics.sk/chemical/4-benzyloxy-33-dimethylbut-1-yne/
https://www.benchchem.com/product/b1526602?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 1092536-54-3 [2][3]

Molecular Formula C₁₃H₁₆O [2][3]

Molecular Weight 188.27 g/mol [2][4]

Physical Form Liquid [2][5]

Boiling Point 255.6 ± 23.0 °C at 760 mmHg [2]

Purity Typically ≥97% [2][3]

InChI Key
VKHWQJGOWVVAHW-

UHFFFAOYSA-N
[2][5]

SMILES C(#C)C(COCc1ccccc1)(C)C [3]

1.2: Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety. The compound is classified as

harmful if swallowed.[2][4] Adherence to good industrial hygiene and safety practices is

mandatory.[4]

Hazard Information Details Source(s)

Signal Word Warning [2][5]

Pictogram GHS07 (Harmful) [2][5]

Hazard Statement H302: Harmful if swallowed [2][4][5]

Precautionary Statements
P264, P270, P280,

P301+P310, P330, P501
[2][4][5][6]

Recommended Storage and Handling Protocol:

Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place.[7][8]

Recommended storage temperature is between 2-8°C.[5]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection (chemical safety goggles conforming to EN166 or OSHA 29 CFR

1910.133 standards).[4][7]

Ventilation: Handle the compound in a chemical fume hood to avoid inhalation of any

potential vapors.[6]

First Aid:

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[4][6]

If on Skin: Wash off immediately with plenty of water and soap.[4][8]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.[4]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[6]

Section 2: Proposed Synthesis and Purification
While numerous vendors supply this compound, understanding its synthesis is crucial for

troubleshooting and derivatization. A logical and robust approach is the Williamson ether

synthesis, a cornerstone of organic chemistry for forming ethers. This method offers high yields

and predictable outcomes.

The proposed synthesis involves the deprotonation of a primary alcohol, 2,2-dimethylbut-3-yn-

1-ol, to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl

bromide.
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Starting Materials

Reaction Steps

2,2-Dimethylbut-3-yn-1-ol

Step 1: Deprotonation
(Formation of Sodium Alkoxide)

0 °C to RT, 1 hr

Benzyl Bromide

Step 2: Nucleophilic Substitution (SN2)
(Ether Formation)

RT, 12-18 hrs

Sodium Hydride (NaH) Anhydrous THF

Step 3: Aqueous Workup
(Quench excess NaH, Extraction)

Step 4: Purification
(Silica Gel Chromatography)

Product:
4-Benzyloxy-3,3-dimethylbut-1-yne

Click to download full resolution via product page

Caption: Proposed Williamson ether synthesis workflow.

Experimental Protocol: Synthesis of 4-Benzyloxy-3,3-
dimethylbut-1-yne
Materials:
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2,2-dimethylbut-3-yn-1-ol (1.0 eq)

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

Benzyl bromide (1.1 eq)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried,

three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping

funnel.

Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60%

dispersion) in portions.

Slowly add a solution of 2,2-dimethylbut-3-yn-1-ol in anhydrous THF to the NaH suspension

via the dropping funnel over 30 minutes.

After the addition is complete, remove the ice bath and allow the mixture to stir at room

temperature for 1 hour. Hydrogen gas evolution should be observed.

Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide dropwise.

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Wash the combined organic layers with water and then brine.

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure. Purify the resulting crude oil via flash column chromatography on silica

gel to yield the final product.

Section 3: Reactivity and Synthetic Utility
The synthetic value of 4-Benzyloxy-3,3-dimethylbut-1-yne lies in the orthogonal reactivity of

its two primary functional groups: the terminal alkyne and the benzyl ether.

Terminal Alkyne Reactions Benzyl Ether Reactions

4-Benzyloxy-3,3-dimethylbut-1-yne

Sonogashira Coupling
(Pd(PPh₃)₄, CuI, R-X)

C-C bond

CuAAC 'Click' Chemistry
(CuSO₄, Na-Ascorbate, R-N₃)

Triazole

Deprotonation / Alkylation
(n-BuLi, R'-X)

C-C bond

Hydrogenolysis
(H₂, Pd/C)

Alcohol

Click to download full resolution via product page

Caption: Key reaction pathways for the title compound.

3.1: Reactions of the Terminal Alkyne
The acidic proton of the terminal alkyne is a handle for a variety of powerful C-C and C-

heteroatom bond-forming reactions.

Sonogashira Coupling: This palladium-copper co-catalyzed cross-coupling reaction with aryl

or vinyl halides is a cornerstone of modern synthesis, enabling the construction of complex

conjugated systems.
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A premier example of "click

chemistry," this reaction provides a highly efficient and regioselective route to 1,4-

disubstituted 1,2,3-triazoles. This is invaluable for linking the molecule to biomolecules,

polymers, or surfaces.

Deprotonation and Alkylation: Treatment with a strong base (e.g., n-butyllithium) generates a

potent acetylide nucleophile, which can react with a wide range of electrophiles (e.g., alkyl

halides, aldehydes, ketones).

Protocol: Representative Sonogashira Cross-Coupling
Setup: To a flask, add 4-Benzyloxy-3,3-dimethylbut-1-yne (1.0 eq), an aryl halide (e.g.,

iodobenzene, 1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine

or diisopropylamine).

Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle

heating until TLC analysis indicates consumption of the starting materials.

Workup: Filter the reaction mixture through a pad of celite, rinse with ethyl acetate, and

concentrate the filtrate.

Purification: Purify the residue by column chromatography to isolate the coupled product.

3.2: Cleavage of the Benzyl Ether
The benzyl group serves as a robust protecting group for the primary alcohol. Its primary mode

of removal is through catalytic hydrogenolysis.

Hydrogenolysis: This method involves treating the compound with hydrogen gas in the

presence of a palladium catalyst (typically palladium on carbon, Pd/C). The reaction is clean

and efficient, yielding the deprotected primary alcohol and toluene as the only byproduct.

This deprotection step unmasks a key functional group for further synthetic elaboration.

Section 4: Spectroscopic Characterization Profile
(Expected)
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While actual spectra should be acquired for confirmation, the expected NMR and IR signatures

are highly predictable and serve as a valuable reference for characterization.
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Spectroscopy
Expected Chemical Shift /
Frequency

Assignment

¹H NMR ~7.3 ppm (multiplet, 5H)
Aromatic protons of the benzyl

group (C₆H₅)

4.5 ppm (singlet, 2H)
Methylene protons of the

benzyl group (-OCH₂Ph)

3.3 ppm (singlet, 2H)

Methylene protons adjacent to

the quaternary center (-

C(CH₃)₂CH₂O-)

2.1 ppm (singlet, 1H)
Terminal alkyne proton (-

C≡CH)

1.1 ppm (singlet, 6H)
Methyl protons of the gem-

dimethyl group (-C(CH₃)₂)

¹³C NMR
~138 ppm, ~128 ppm, ~127

ppm
Aromatic carbons

~88 ppm
Quaternary alkyne carbon (-

C≡CH)

~78 ppm
Methylene carbon adjacent to

oxygen (-CH₂O-)

~73 ppm
Benzyl methylene carbon (-

OCH₂Ph)

~69 ppm
Terminal alkyne carbon (-

C≡CH)

~38 ppm
Quaternary aliphatic carbon (-

C(CH₃)₂)

~24 ppm Methyl carbons (-C(CH₃)₂)

IR ~3300 cm⁻¹ (sharp, strong) Alkyne C-H stretch

~2100 cm⁻¹ (weak) Alkyne C≡C stretch
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~3030 cm⁻¹, ~1600 cm⁻¹,

~1500 cm⁻¹

Aromatic C-H and C=C

stretches

~1100 cm⁻¹ (strong) C-O ether stretch

Section 5: Applications in Research and Drug
Discovery
4-Benzyloxy-3,3-dimethylbut-1-yne is a valuable building block for synthesizing more

complex molecules. While specific applications in marketed drugs are not prominent in the

literature, its structural motifs suggest significant potential.

Chemical Probe Synthesis: The terminal alkyne is an ideal handle for introducing reporter

tags (e.g., fluorophores, biotin) via click chemistry. The lipophilic benzyloxy and dimethylated

backbone can be used to probe hydrophobic binding pockets in proteins or other biological

targets.

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting fragment.

The alkyne provides a vector for growing the fragment into more complex structures through

reactions like the Sonogashira coupling, allowing for systematic exploration of chemical

space around a target.

Precursor to Chiral Alcohols: Deprotection of the benzyl group reveals a primary alcohol. The

steric bulk of the adjacent gem-dimethyl group can influence the stereochemical outcome of

subsequent reactions, making it a potentially useful intermediate in asymmetric synthesis.

The related compound, 4-(Benzyloxy)-3-methylbutanoic acid, is a key precursor for the

synthesis of the chiral side chain in the blockbuster drug Atorvastatin, highlighting the value

of such structures in pharmaceutical development.[9]

By leveraging the distinct and predictable reactivity of its functional groups, 4-Benzyloxy-3,3-
dimethylbut-1-yne offers researchers a versatile platform for innovation in medicinal

chemistry, materials science, and chemical biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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